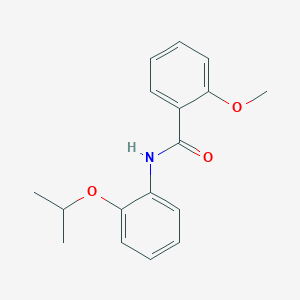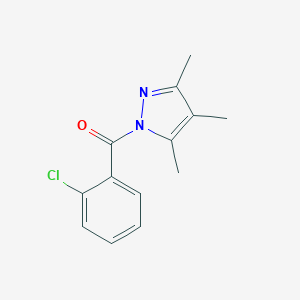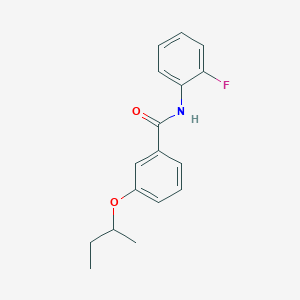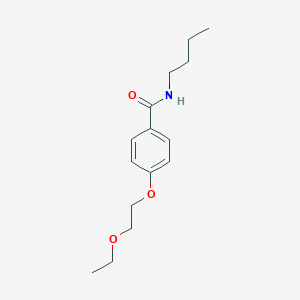![molecular formula C14H17NO2 B267103 N-allyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267103.png)
N-allyl-4-[(2-methyl-2-propenyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-4-[(2-methyl-2-propenyl)oxy]benzamide is a chemical compound that belongs to the class of amides. It is commonly known as AM404 and has been extensively studied due to its potential therapeutic applications. AM404 has been found to have analgesic, anti-inflammatory, and neuroprotective properties. The purpose of
Mécanisme D'action
AM404 exerts its effects by inhibiting the reuptake of anandamide, which is an endogenous cannabinoid. Anandamide is involved in the regulation of pain, inflammation, and mood. By inhibiting the reuptake of anandamide, AM404 increases the concentration of anandamide in the body, which leads to its analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
AM404 has been found to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to reduce the activation of glial cells, which are involved in the inflammatory response. In addition, AM404 has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
AM404 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. It has also been extensively studied, which makes it a well-characterized compound. However, there are also some limitations to using AM404 in lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, it has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of AM404. One direction is to investigate its potential for the treatment of chronic pain and inflammatory diseases. Another direction is to investigate its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, there is a need to investigate the long-term effects of AM404 and its potential for addiction and abuse. Finally, there is a need to investigate the potential of AM404 for the development of new drugs with improved therapeutic properties.
Méthodes De Synthèse
AM404 can be synthesized by the reaction of N-arachidonoylphenolamine (AM374) with allyl bromide. The reaction takes place in the presence of potassium carbonate and dimethylformamide (DMF) as a solvent. The resulting product is then purified by column chromatography to obtain pure AM404.
Applications De Recherche Scientifique
AM404 has been extensively studied for its potential therapeutic applications. It has been found to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. AM404 has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, AM404 has been found to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
N-allyl-4-[(2-methyl-2-propenyl)oxy]benzamide |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
4-(2-methylprop-2-enoxy)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C14H17NO2/c1-4-9-15-14(16)12-5-7-13(8-6-12)17-10-11(2)3/h4-8H,1-2,9-10H2,3H3,(H,15,16) |
Clé InChI |
HICRXJNQZVCOIZ-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCC=C |
SMILES canonique |
CC(=C)COC1=CC=C(C=C1)C(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(2-methoxyethoxy)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B267026.png)

![2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B267028.png)
![2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267029.png)
![N-cyclohexyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267030.png)

![N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide](/img/structure/B267033.png)

![2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267035.png)
![2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267039.png)
![N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267040.png)
![2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267043.png)